5,6-Dimethoxy-1-methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene
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Overview
Description
5,6-Dimethoxy-1-methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene is a complex organic compound with a unique structure that includes multiple methoxy groups and a nitrogen atom within a hexahydro-pleiadene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-1-methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1-methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
5,6-Dimethoxy-1-methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Mechanism of Action
The mechanism by which 5,6-dimethoxy-1-methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound shares similar structural features but differs in its specific functional groups and overall framework.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another related compound with similar methoxy groups but a different core structure.
Uniqueness
5,6-Dimethoxy-1-methyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene is unique due to its specific combination of functional groups and its hexahydro-pleiadene framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
16,17-dimethoxy-11-methyl-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(18),3,5,7,14,16-hexaene |
InChI |
InChI=1S/C20H23NO2/c1-21-9-8-15-12-18(22-2)20(23-3)16-10-13-6-4-5-7-14(13)11-17(21)19(15)16/h4-7,12,17H,8-11H2,1-3H3 |
InChI Key |
ATYFXYUBZIBMKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C4C3)OC)OC |
Origin of Product |
United States |
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